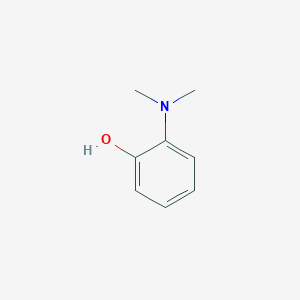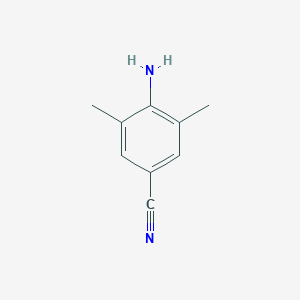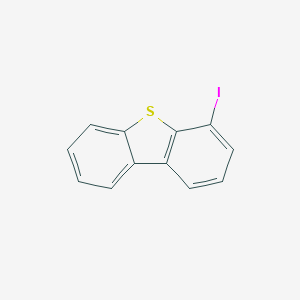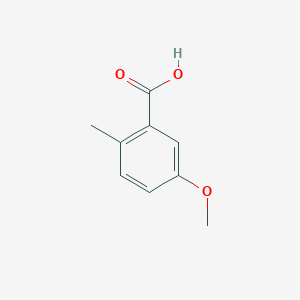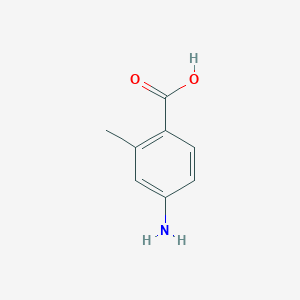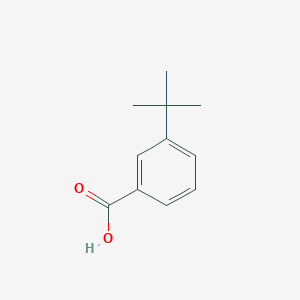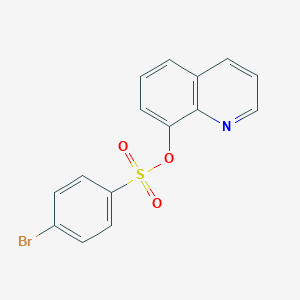
Quinolin-8-yl 4-bromobenzenesulfonate
説明
Quinolin-8-yl 4-bromobenzenesulfonate is a chemical compound . It is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, and more .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound often involves an O-acylation reaction. For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was reported, which involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 min in the Monowave 50 reactor .Molecular Structure Analysis
The structure of quinoline derivatives is characterized by various interactions. For example, X-ray diffraction analyses of quinolin-8-yl 4-chlorobenzoate showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .科学的研究の応用
Catalytic Reactions
Zhang, Wang, and Wang (2013) described a method for the direct arylvinylation of (quinolin-8-yl)methanone, highlighting the role of Quinolin-8-yl compounds in catalytic reactions. They achieved high yields of 3-aryl-1-(quinolin-8-yl)prop-2-en-1-one products through a catalytic reaction involving (quinolin-8-yl)methanone, suggesting potential applications in chemical synthesis (Zhang, Wang, & Wang, 2013).
Chiral Quaternary Ammonium Salts
Skórska-Stania et al. (2012) studied N-(2-Bromobenzyl)cinchoninium bromide, a chiral quaternary ammonium salt involving a quinoline derivative. This compound, with quinoline and bromobenzyl substituents, was analyzed for its crystal structure and potential applications in stereoselective synthesis (Skórska-Stania et al., 2012).
Antimicrobial Agents
Holla et al. (2006) investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, involving quinoline derivatives. This suggests applications of Quinolin-8-yl compounds in the development of new drugs with antimicrobial properties (Holla et al., 2006).
Anticancer Activity
Luo et al. (2021) synthesized Ag(I)-N-heterocyclic carbene (NHC) complexes containing quinolin-8-yl groups and evaluated their anticancer activity. This research opens avenues for using Quinolin-8-yl compounds in cancer therapy (Luo et al., 2021).
Tubulin Polymerization Inhibitors
Srikanth et al. (2016) developed 2‐anilino‐3‐aroylquinolines as potent inhibitors of tubulin polymerization, which can be used in cancer treatment. These compounds showed remarkable antiproliferative activity against various cancer cell lines (Srikanth et al., 2016).
Antimicrobial Activity of Quinoline Derivatives
Özyanik et al. (2012) explored the antimicrobial activity of quinoline derivatives, indicating the potential use of Quinolin-8-yl compounds in developing new antimicrobial treatments (Özyanik et al., 2012).
Optical-to-THz Conversion
Lee et al. (2018) reported on quinolinium crystals with aromatic anions, including bromo substituents, for optical-to-THz conversion. This highlights applications in nonlinear optics and photonics (Lee et al., 2018).
Copper Complex Interaction with DNA
Macías et al. (2002) studied a copper complex with N-quinolin-8-yl-p-toluenesulfonamide, focusing on its interaction with DNA and hydrogen peroxide, which could have implications in biochemistry and pharmacology (Macías et al., 2002).
特性
IUPAC Name |
quinolin-8-yl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLXCZIXEJPSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428527 | |
| Record name | quinolin-8-yl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61430-85-1 | |
| Record name | quinolin-8-yl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



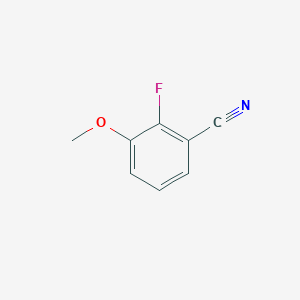




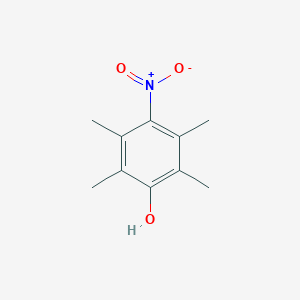
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
